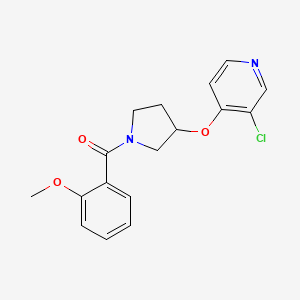

![molecular formula C10H9ClN2 B2542096 6-Chloro-2-cyclopropylimidazo[1,2-a]pyridine CAS No. 372506-46-2](/img/structure/B2542096.png)

6-Chloro-2-cyclopropylimidazo[1,2-a]pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-Chloro-2-cyclopropylimidazo[1,2-a]pyridine, also known as CIP, is a heterocyclic aromatic compound that is widely used in scientific research. It is a member of the imidazopyridine family of compounds and is known for its ability to form strong covalent bonds with a variety of organic molecules. CIP is also known for its low toxicity and low environmental impact.

Scientific Research Applications

- Anticancer Agents : Researchers have explored imidazopyridines as potential anticancer agents. They exhibit promising activity against specific cancer cell lines by targeting key cellular pathways .

- Antitubercular Activity : Imidazo[1,2-a]pyridine analogs, including 6-Chloro-2-cyclopropylimidazo[1,2-a]pyridine, have demonstrated efficacy against Mycobacterium tuberculosis (Mtb) in preclinical studies . These compounds could contribute to the fight against tuberculosis.

- Fluorescent Probes : 6-Chloroimidazo[1,2-a]pyridine derivatives have been used as ratiometric fluorescent probes for monitoring pH fluctuations during autophagy in living cells . Such probes play a vital role in bioimaging and cellular studies.

Synthetic Methodology and Strategies

Researchers have employed several synthetic strategies to access imidazo[1,2-a]pyridines:

- Synthesis of imidazo[1,2-a]pyridines: a decade update (Chemical Communications)

- Fluorescent bioimaging of pH: from design to applications (Journal of Fluorescence)

- Recent developments of imidazo[1,2-a]pyridine analogues as antitubercular agents (MedChemComm)

Mechanism of Action

Target of Action

Imidazo[1,2-a]pyridines, the class of compounds to which 6-chloro-2-cyclopropylimidazo[1,2-a]pyridine belongs, are known to be valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry .

Mode of Action

Imidazo[1,2-a]pyridines are often functionalized through radical reactions, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies . These reactions may play a role in the interaction of 6-Chloro-2-cyclopropylimidazo[1,2-a]pyridine with its targets.

Biochemical Pathways

The functionalization of imidazo[1,2-a]pyridines, including 6-chloro-2-cyclopropylimidazo[1,2-a]pyridine, through radical reactions may influence various biochemical pathways .

Result of Action

Certain imidazo[1,2-a]pyridine analogues have shown significant activity against multidrug-resistant tuberculosis (mdr-tb) and extensively drug-resistant tb (xdr-tb) . It is possible that 6-Chloro-2-cyclopropylimidazo[1,2-a]pyridine may have similar effects.

properties

IUPAC Name |

6-chloro-2-cyclopropylimidazo[1,2-a]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2/c11-8-3-4-10-12-9(7-1-2-7)6-13(10)5-8/h3-7H,1-2H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPFINAOMXOUHEV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CN3C=C(C=CC3=N2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2-({5-[(1Z)-(hydroxyimino)methyl]imidazo[2,1-b][1,3]thiazol-6-yl}sulfanyl)benzoate](/img/structure/B2542013.png)

![7-[1-(4-Chlorophenoxy)ethyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2542014.png)

![7-(3,4-dihydroisoquinolin-2(1H)-yl)-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2542017.png)

![4-[4-(Chloromethyl)-1,3-thiazol-2-yl]benzonitrile](/img/structure/B2542019.png)

![2-({[4-Chloro-3-(trifluoromethyl)phenyl]amino}methyl)phenol](/img/structure/B2542025.png)

![1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinecarbohydrazide](/img/structure/B2542027.png)

![4-Benzyl-1-[(4-chlorophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2542031.png)

![6-Phenyl-2-[1-(6-propan-2-yloxypyridine-3-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2542032.png)

![3,5-Dimethyl-1,3,4,7-tetraazatricyclo[7.4.0.0,2,6]trideca-2(6),4-diene](/img/structure/B2542036.png)